molecular formula C16H13ClN4O B2619806 N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1185456-29-4

N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2619806
CAS No.: 1185456-29-4
M. Wt: 312.76
InChI Key: LGKANMZQEDIVND-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a benzofuro ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields . The reaction conditions are mild and often involve the use of catalytic amounts of sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, TBHP (tert-Butyl hydroperoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O.ClH/c1-2-7-13-12(6-1)14-15(21-13)16(20-10-19-14)18-9-11-5-3-4-8-17-11;/h1-8,10H,9H2,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKANMZQEDIVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CC=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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